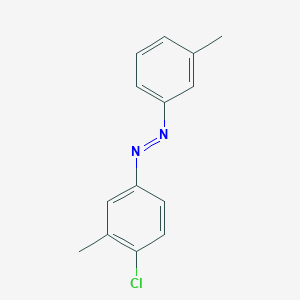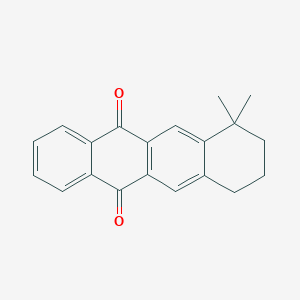
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C20H18O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable dienophile can lead to the formation of the desired tetracene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and controlled oxidation are often employed. The use of advanced reactors and purification systems ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Applications De Recherche Scientifique
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism by which 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. For instance, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce cellular damage. This property is being explored for its potential in cancer therapy, where selective induction of oxidative stress in cancer cells can lead to their apoptosis.
Comparaison Avec Des Composés Similaires
- 7,8,9,10-Tetrahydrotetracene-5,12-dione
- 6,11-Dihydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
Comparison: Compared to its analogs, 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exhibits unique chemical stability and reactivity due to the presence of the dimethyl groups. These groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and material science.
Propriétés
Numéro CAS |
88659-85-2 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
10,10-dimethyl-8,9-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O2/c1-20(2)9-5-6-12-10-15-16(11-17(12)20)19(22)14-8-4-3-7-13(14)18(15)21/h3-4,7-8,10-11H,5-6,9H2,1-2H3 |
Clé InChI |
YCAKMXCCXPXLNP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=CC3=C(C=C21)C(=O)C4=CC=CC=C4C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


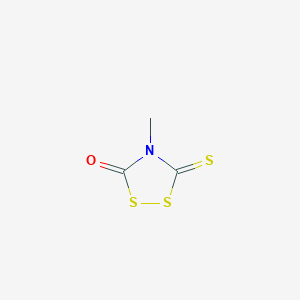
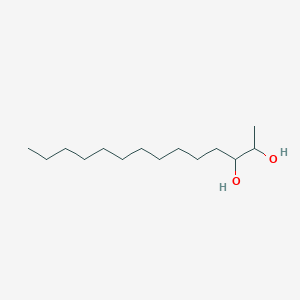

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)

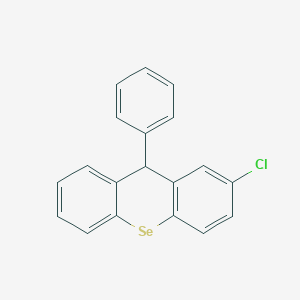
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
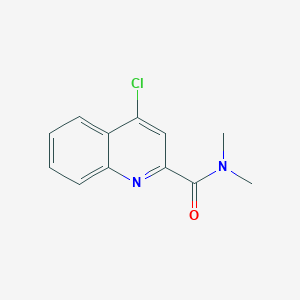

![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
